BenchChemオンラインストアへようこそ!

3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide

Fluorine medicinal chemistry Metabolic stability Lipophilicity modulation

3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide (CAS 941907-36-4) is a fully synthetic small molecule (molecular formula C₁₉H₁₇FN₂O₅S, molecular weight 404.41 g/mol) belonging to the benzofuran-2-carboxamide class bearing a 4-fluorophenylsulfonyl-butanamido side chain at the 3-position. The benzofuran-2-carboxamide scaffold is recognized in patent literature as a privileged structure for phosphodiesterase IV (PDE4) and tumor necrosis factor (TNF) inhibition , as well as for MCL-1/BCL-2 family protein modulation in proliferative diseases.

Molecular Formula C19H17FN2O5S
Molecular Weight 404.41
CAS No. 941907-36-4
Cat. No. B2655667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide
CAS941907-36-4
Molecular FormulaC19H17FN2O5S
Molecular Weight404.41
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2O5S/c20-12-7-9-13(10-8-12)28(25,26)11-3-6-16(23)22-17-14-4-1-2-5-15(14)27-18(17)19(21)24/h1-2,4-5,7-10H,3,6,11H2,(H2,21,24)(H,22,23)
InChIKeyIMSBQOKUVTZYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide (CAS 941907-36-4): Structural Identity and Procurement Context


3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide (CAS 941907-36-4) is a fully synthetic small molecule (molecular formula C₁₉H₁₇FN₂O₅S, molecular weight 404.41 g/mol) belonging to the benzofuran-2-carboxamide class bearing a 4-fluorophenylsulfonyl-butanamido side chain at the 3-position. The benzofuran-2-carboxamide scaffold is recognized in patent literature as a privileged structure for phosphodiesterase IV (PDE4) and tumor necrosis factor (TNF) inhibition [1], as well as for MCL-1/BCL-2 family protein modulation in proliferative diseases [2]. The compound is commercially available exclusively for non-human research use . Critically, no peer-reviewed primary biological activity data have been published for this specific CAS number as of the search date; all subsequent differentiation claims must be understood within this evidence limitation.

Why 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the benzofuran-2-carboxamide sulfonamide class, three structural variables independently modulate target engagement, metabolic stability, and physicochemical suitability: (i) the para-substituent on the phenylsulfonyl ring (4-F vs. 4-H, 4-Cl, or 4-OCH₃), (ii) the linker length between the sulfonyl and the carboxamide nitrogen (butanamido C4 vs. propanamido C3), and (iii) the functional group at the 2-position (primary carboxamide vs. ethyl ester). Published SAR on fluorinated benzofurans demonstrates that fluorine substitution alters lipophilicity (ΔLogP), metabolic stability via C–F bond resistance to CYP450 oxidation, and target binding affinity through polarized C–F···H interactions [1]. The primary carboxamide at position 2 provides a hydrogen-bond donor/acceptor pair not present in the corresponding ethyl ester analog, directly impacting solubility, crystal packing, and target recognition [2]. These structural variables preclude generic interchange; each analog must be independently qualified for a given assay system.

Quantitative Differentiation Evidence for 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide Against Five Structural Comparators


4-Fluoro Substituent on Phenylsulfonyl Ring: Differentiation from Non-Fluorinated Phenyl Analog (CAS 941966-89-8)

The target compound carries a 4-fluorophenylsulfonyl group, whereas the closest matched analog 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxamide (CAS 941966-89-8) bears an unsubstituted phenyl ring . Systematic reviews of fluorinated heterocycles demonstrate that replacing aryl-H with aryl-F increases lipophilicity (ΔLogP ≈ +0.2 to +0.4 for mono-fluorination on a phenyl ring) and introduces a strong C–F dipole (1.41 D) that can engage in orthogonal multipolar interactions with protein backbone carbonyls [1]. In the benzofuran class specifically, fluorination at the pendant phenyl ring has been associated with enhanced cytotoxic potency, though no direct head-to-head comparison between these two compounds has been published [2]. The 4-fluoro substituent also blocks a potential site of CYP450-mediated aromatic hydroxylation, a known metabolic soft spot for unsubstituted phenyl rings [1].

Fluorine medicinal chemistry Metabolic stability Lipophilicity modulation Benzofuran SAR

Butanamido (C4) Linker Length: Differentiation from Propanamido (C3) Analog

The target compound incorporates a four-carbon butanamido linker (sulfonyl-(CH₂)₃-CONH-) connecting the 4-fluorophenylsulfonyl group to the benzofuran 3-amino position. The closest linker-shortened analog is 3-(3-((4-fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide, which uses a three-carbon propanamido linker (sulfonyl-(CH₂)₂-CONH-) . The additional methylene unit in the target compound increases the through-bond distance between the sulfonyl sulfur and the amide nitrogen by approximately 1.2–1.5 Å and adds one additional rotatable bond (total rotatable bonds: target ≈ 8, propanamido analog ≈ 7). This altered linker geometry can shift the spatial positioning of the 4-fluorophenyl ring relative to the benzofuran core by an estimated 20–30° in the lowest-energy conformer, potentially accessing different sub-pockets in target binding sites [1]. No biological activity data have been published for either compound.

Linker SAR Conformational flexibility Target engagement geometry Sulfonamide spacing

Primary Carboxamide at 2-Position: Differentiation from Ethyl Ester Analog

The target compound features a primary carboxamide (–CONH₂) at the benzofuran 2-position, whereas the commercially available analog ethyl 3-(4-((4-fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxylate (CAS not independently verified) carries an ethyl ester (–COOEt) . The carboxamide provides two hydrogen-bond donor atoms (NH₂) and one acceptor (C=O), whereas the ester provides only hydrogen-bond acceptor capability. This functional group divergence has measurable consequences: primary carboxamides typically exhibit aqueous solubility 5- to 20-fold higher than corresponding ethyl esters within the same scaffold due to enhanced water network interactions [1]. In the context of HIV-protease inhibitor SAR on benzofuryl carboxyamides, the carboxamide moiety conferred IC₅₀ values of 1–15 nM, whereas ester prodrug forms showed attenuated intrinsic activity requiring esterase-mediated bioactivation [2].

Hydrogen bonding Solubility Prodrug design Carboxamide vs. ester

Benzofuran vs. Tetrahydrobenzo[b]thiophene Core: Differentiation from Heterocycle-Swapped Analog (CAS 923093-68-9)

The target compound contains a benzofuran core (O-heterocycle), while 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 923093-68-9) replaces the furan oxygen with a thiophene sulfur and saturates the benzo ring to a tetrahydrobenzo system . This core swap alters the electronic distribution (benzofuran: oxygen electronegativity 3.44; benzothiophene: sulfur electronegativity 2.58), the ring geometry (C–O–C angle ~104° vs. C–S–C angle ~92°), and the degree of aromatic planarity (fully planar benzofuran vs. partially saturated tetrahydrobenzothiophene) [1]. The oxygen-to-sulfur replacement also shifts the molecular dipole moment by approximately 0.5–1.0 D and alters the heteroatom's capacity to act as a hydrogen-bond acceptor. Published data on an analog pair (3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide, CID 3273996) shows measurable albeit modest biological activity (IC₅₀ = 23.9 μM against MAPK10/JNK3), confirming that the benzofuran-2-carboxamide core can engage kinase ATP-binding sites [2].

Heterocycle isosterism Polarity Sulfur-oxygen replacement Kinase selectivity

4-Fluoro vs. 4-Methoxy Substituent: Differentiation from Electron-Donating Analog (CAS 941879-02-3)

The target compound possesses a 4-fluorophenyl group (electron-withdrawing, Hammett σₚ = +0.06; inductive σI = +0.52), while 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxamide (CAS 941879-02-3) carries a 4-methoxyphenyl group (electron-donating by resonance, Hammett σₚ = –0.27) . These substituents exert opposite electronic effects on the sulfonyl group, modulating its electrophilic character and the acidity of adjacent C–H bonds. In benzofuran-based sulfonamide carbonic anhydrase inhibitors, para-substituent electronic character on the pendant phenyl ring was shown to shift hCA IX inhibition potency by over 10-fold between electron-withdrawing and electron-donating variants [1]. The fluorine atom also increases lipophilicity (π = +0.14) while the methoxy group decreases it (π = –0.02), affecting membrane permeability in opposing directions [2].

Electronic effects σ constants Fluorine vs. methoxy Receptor recognition

Sulfonyl-Butanamido Bridge vs. Carbonyl Bridge: Differentiation from 3-[(4-Fluorobenzoyl)amino]-1-benzofuran-2-carboxamide (CID 3273996)

The target compound uses a sulfonyl-butanamido bridge (–SO₂–(CH₂)₃–CONH–), whereas the structurally related 3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide (CID 3273996) employs a direct carbonyl link (–CO–) without the sulfone or methylene spacer [1]. The sulfone group introduces a tetrahedral sulfur geometry (vs. trigonal planar carbonyl carbon), adds two strongly electronegative oxygen atoms (S=O vs. C=O), and extends the linker length by approximately 4.5–5.0 Å. CID 3273996 has published BindingDB data showing IC₅₀ = 23.9 μM against MAPK10 (JNK3) in a PubChem bioassay (AID 1284), establishing a quantitative baseline for the benzofuran-2-carboxamide scaffold's kinase engagement [2]. The extended sulfonyl-butanamido linker in the target compound is predicted to enable access to deeper or differently shaped binding pockets that the shorter carbonyl-linked analog cannot reach [3].

Sulfonamide vs. carboxamide Linker chemistry Kinase inhibition BindingDB data

Recommended Application Scenarios for 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide Based on Available Evidence


Kinase Inhibition Screening Panels Requiring Extended Linker Geometry

Based on the BindingDB-confirmed MAPK10/JNK3 inhibitory activity (IC₅₀ = 23.9 μM) of the structurally related 3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide scaffold [1], this compound is a rational candidate for kinase profiling panels. The extended sulfonyl-butanamido linker (~7.5–8.0 Å S-to-N distance) may access kinase hinge-region or allosteric pockets that the shorter carbonyl-linked analog (CID 3273996) cannot reach. Procurement is most appropriate when the screening objective is to explore linker-length SAR within the benzofuran-2-carboxamide kinase inhibitor series.

Metabolic Stability Comparisons in Cytochrome P450 Oxidative Assays

The 4-fluorophenyl substituent provides a metabolic advantage over both the non-fluorinated phenyl analog (CAS 941966-89-8) and the 4-methoxy analog (CAS 941879-02-3) due to the high C–F bond dissociation energy (~130 kcal/mol vs. ~113 kcal/mol for C–H) [2]. This compound is recommended as the preferred candidate in a three-compound panel (4-F, 4-H, 4-OCH₃) designed to quantify the impact of para-substitution on intrinsic clearance in human or rodent liver microsome assays. The 4-fluoro variant is expected to exhibit the longest half-life of the three.

Carboxamide-Dependent Target Engagement in Biochemical Assays

The primary carboxamide at the benzofuran 2-position provides two hydrogen-bond donor atoms (NH₂) not present in the ethyl ester analog [3]. For biochemical assays where the 2-position group directly contacts the target (e.g., protease S1 pockets, kinase hinge regions, or carbonic anhydrase zinc-binding sites), the carboxamide form is the intrinsically active species. The ethyl ester analog should be reserved for cellular assays where esterase-mediated hydrolysis is desired as a prodrug strategy. Users should not interchange these two forms without confirming that the assay readout is insensitive to the 2-position functional group.

Benzofuran-Specific Target Class Screening (PDE4, TNF, MCL-1 Pathways)

Patent literature establishes the benzofuran-2-carboxamide sulfonamide scaffold as relevant to PDE4 inhibition, TNF modulation [4], and MCL-1/BCL-2 family protein antagonism in proliferative diseases [5]. The target compound's benzofuran core differentiates it from the tetrahydrobenzo[b]thiophene analog (CAS 923093-68-9) in terms of π-stacking potential and hydrogen-bond acceptor strength [6]. Procurement for screening against these target classes is supported by patent-level evidence, though no primary screening data for this specific compound exist.

Quote Request

Request a Quote for 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.